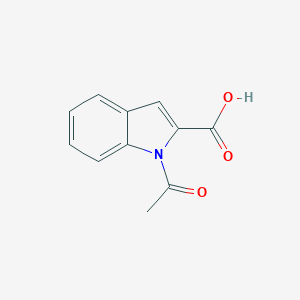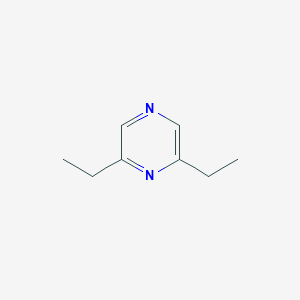![molecular formula C11H25N6OP B085467 2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine CAS No. 1028-08-6](/img/structure/B85467.png)
2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as BDPPTA and is a member of the triazole family of compounds. BDPPTA has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive candidate for various research applications. In
作用機序
The mechanism of action of BDPPTA is not fully understood, but it is believed to involve the interaction of the compound with cellular membranes and proteins. BDPPTA has been found to exhibit a high affinity for phospholipid membranes, which may contribute to its ability to penetrate cellular membranes.
生化学的および生理学的効果
BDPPTA has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BDPPTA can induce apoptosis in cancer cells and inhibit cell proliferation. BDPPTA has also been found to exhibit antibacterial and antifungal properties. In vivo studies have shown that BDPPTA can reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
One of the main advantages of using BDPPTA in lab experiments is its strong fluorescence properties, which make it an effective tool for imaging biological structures and processes. BDPPTA is also relatively easy to synthesize and has been found to exhibit good stability in various experimental conditions. One of the limitations of using BDPPTA is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research involving BDPPTA. One area of interest is the development of BDPPTA-based drug delivery systems for targeted cancer therapy. BDPPTA may also have potential applications in the development of new antibacterial and antifungal agents. Further studies are needed to fully understand the mechanism of action of BDPPTA and its potential applications in various fields of scientific research.
合成法
BDPPTA can be synthesized using a variety of methods, including the reaction of bis(dimethylamino)chlorophosphine with 5-pentyl-1,2,4-triazole-3-thiol, followed by oxidation of the resulting product with hydrogen peroxide. Another synthesis method involves the reaction of bis(dimethylamino)chlorophosphine with 5-pentyl-1,2,4-triazole-3-amine, followed by oxidation with hydrogen peroxide. These synthesis methods have been found to produce high yields of BDPPTA with good purity.
科学的研究の応用
BDPPTA has been extensively studied for its potential applications in scientific research. One of the primary research applications of BDPPTA is in the field of bioimaging. BDPPTA has been found to exhibit strong fluorescence properties, making it an effective tool for imaging biological structures and processes. BDPPTA has also been studied for its potential applications in drug delivery systems and as a catalyst in organic reactions.
特性
CAS番号 |
1028-08-6 |
|---|---|
製品名 |
2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine |
分子式 |
C11H25N6OP |
分子量 |
288.33 g/mol |
IUPAC名 |
2-[bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H25N6OP/c1-6-7-8-9-10-13-11(12)17(14-10)19(18,15(2)3)16(4)5/h6-9H2,1-5H3,(H2,12,13,14) |
InChIキー |
RTXNQHSBJUKLGY-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NN(C(=N1)N)P(=O)(N(C)C)N(C)C |
正規SMILES |
CCCCCC1=NN(C(=N1)N)P(=O)(N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
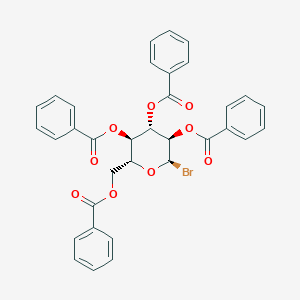
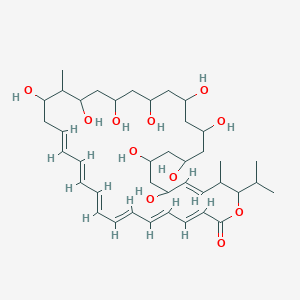



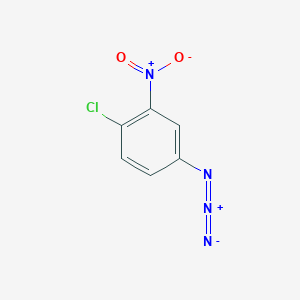
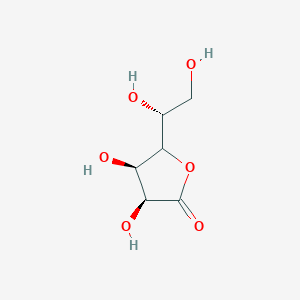


acetic acid](/img/structure/B85405.png)

